N-(3,4-dichlorophenyl)-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide
Overview
Description
N-(3,4-dichlorophenyl)-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the dichlorophenyl group and the formation of the tetrahydropyrimidine ring. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different substituents.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dichlorophenyl)-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound may exhibit interesting properties such as enzyme inhibition, receptor binding, or antimicrobial activity. Researchers investigate these properties to understand the compound’s potential as a therapeutic agent.
Medicine
In medicine, derivatives of quinazoline compounds are often explored for their potential as drugs. They may be investigated for their ability to treat conditions such as cancer, inflammation, or infectious diseases.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals. Their diverse reactivity and biological activity make them valuable in various applications.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the compound’s properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives, such as:
- Erlotinib
- Gefitinib
- Lapatinib
Uniqueness
N-(3,4-dichlorophenyl)-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide is unique due to its specific substitution pattern and the presence of the tetrahydropyrimidine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N6O2/c1-10-3-5-13-11(2)24-20(26-16(13)7-10)29-21-27-17(9-18(30)28-21)19(31)25-12-4-6-14(22)15(23)8-12/h3-8,17H,9H2,1-2H3,(H,25,31)(H2,24,26,27,28,29,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBUBIKEVBNENC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(CC(=O)N3)C(=O)NC4=CC(=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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